molecular formula C9H8O2S B1360273 3-Methylbenzothiophene 1,1-dioxide CAS No. 6406-91-3

3-Methylbenzothiophene 1,1-dioxide

Cat. No. B1360273
CAS RN: 6406-91-3
M. Wt: 180.23 g/mol
InChI Key: DCAZNDCIMXHKOS-UHFFFAOYSA-N
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Description

3-Methylbenzothiophene 1,1-dioxide is a chemical compound with the formula C9H8O2S. Its molecular weight is 180.224 . It is also known by other names such as 3-Methyl-benzo(b)thiophene-1,1-dioxide, Benzo[b]thiophene, 3-methyl-, 1,1-dioxide, and 3-Methyl-1-thiaindene 1,1-dioxide .


Molecular Structure Analysis

The molecular structure of 3-Methylbenzothiophene 1,1-dioxide can be viewed as a 2D Mol file or a computed 3D SD file . The structure is based on the benzothiophene backbone with a methyl group at the 3rd position and two oxygen atoms forming a dioxide group .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methylbenzothiophene 1,1-dioxide are not available, benzothiophene derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of novel anticancer agents .


Physical And Chemical Properties Analysis

3-Methylbenzothiophene 1,1-dioxide has a density of 1.3±0.1 g/cm3, a boiling point of 368.1±25.0 °C at 760 mmHg, and a flash point of 233.2±15.8 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

OLED Materials Development

3-Methylbenzothiophene 1,1-dioxide derivatives have been studied for their potential in organic light-emitting diode (OLED) applications. Specifically, disubstituted dibenzothiophene-5,5-dioxide molecular materials have demonstrated efficient blue-electroluminescence, indicating their utility in the development of OLED devices. These materials exhibit significant potential for use in blue to purplish blue OLEDs, with some achieving high performance in terms of brightness and efficiency (Grisorio et al., 2010).

Photophysical Properties for Lighting Applications

The synthesis and structural analysis of a tris-cyclometalated iridium(III) complex of 2-(5,5-dioxidodibenzothiophen-3-yl)pyridine have been explored, revealing its bright green photoluminescence. This compound's luminescent properties suggest potential applications in lighting and display technologies, particularly for achieving specific color emissions (Tavaslı et al., 2007).

Catalytic Applications in Desulfurization

The use of 3-Methylbenzothiophene 1,1-dioxide derivatives in oxidative desulfurization processes has been investigated, with certain derivatives serving as catalysts or reactants in the removal of sulfur from fuels. This application is critical for producing cleaner fuels and reducing sulfur emissions from combustion engines (Hao et al., 2020).

Electronic and Optical Material Development

Dibenzothiophene-S,S-dioxide derivatives, including those related to 3-Methylbenzothiophene 1,1-dioxide, have been synthesized to create stable, highly-efficient blue emitters for electronic and optical devices. These materials have been shown to improve electron affinity and offer bright blue emission, indicating their suitability for various electronic and optical applications (Perepichka et al., 2005).

Theoretical Studies on Molecular Properties

Theoretical studies have been conducted on derivatives of 3-Methylbenzothiophene 1,1-dioxide to understand their structural, vibrational, and electronic properties. These studies provide insight into the molecular behavior of these compounds and their potential applications in various fields, including material science and chemical synthesis (Arjunan et al., 2015).

Safety And Hazards

3-Methylbenzothiophene 1,1-dioxide is harmful if swallowed . After handling, it is advised to wash skin thoroughly and avoid eating, drinking, or smoking . If swallowed, it is recommended to call a poison center or doctor .

Future Directions

While specific future directions for 3-Methylbenzothiophene 1,1-dioxide are not available, benzothiophene derivatives have been the focus of research for their potential anticancer effects . This suggests that 3-Methylbenzothiophene 1,1-dioxide could also be a subject of future research in medicinal chemistry.

properties

IUPAC Name

3-methyl-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-7-6-12(10,11)9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAZNDCIMXHKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214257
Record name Benzo(b)thiophene 1,1-dioxide, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzothiophene 1,1-dioxide

CAS RN

6406-91-3
Record name Benzo(b)thiophene 1,1-dioxide, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene 1,1-dioxide, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzothiophene 1,1-dioxide
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Reactant of Route 6
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Citations

For This Compound
6
Citations
A Mustafa, S Mohamed, AD Zayed - Journal of the American …, 1956 - ACS Publications
Similar to the finding of Davies and James, 3 we have also found that irradiation of phenyl vinyl sulfone having the S02CH= CH—group outside a ring gives, besides the recovered …
Number of citations: 21 pubs.acs.org
JD Spainhour - 1957 - search.proquest.com
Studies in these laboratories have shown that whereas 2-chloromethylbenzothiophene 1, 1-dioxide,(I), reacts normally—ie via an Sn2 mechanism*—3-chloromethylbenzothiophene 1, 1…
Number of citations: 0 search.proquest.com
FG Bordwell, F Ross, J Weinstock - Journal of the American …, 1960 - ACS Publications
The reactions of piperidine, thiourea and sodium thiophenoxide with 2-chloromethylbenzothiophene 1, 1-dioxide (I) were found to be normal Sx2 displacements, but 3-…
Number of citations: 19 pubs.acs.org
FG Bordwell, PE Sokol… - Journal of the American …, 1960 - ACS Publications
The rates uf the displacement reaction with thiourea in methanol of the chlorides, bromides and iodides have been meas-ured in the systems:(1) 2-halomethylbenzothiophcne 1, 1-…
Number of citations: 25 pubs.acs.org
FG Bordwell, RW Hemwall… - The Journal of Organic …, 1968 - ACS Publications
(6) EW McClelland and JL DaSilva, J. Chem. Soc., 2972 (1931).(7) For a comparable cleavage of 3-oxo-2, 3-dihydrobenzo [b¡ thiophene 1, 1-dioxide to o-methylsulfonylbenzoic acid, …
Number of citations: 10 pubs.acs.org
RW Hemwall - 1965 - search.proquest.com
Allylio compounds react, as do their saturated El I)-alogs, by S» S8 and S reacti On neenantana, to give " normal" displacement products when treated with nucleo-philes. Unlike their …
Number of citations: 0 search.proquest.com

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